REACTION_CXSMILES
|
[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O>C1(C)C(C)=CC=CC=1>[CH:4]1[CH:5]=[CH:6][C:1]([C:7]([OH:8])([CH:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(O)(C1=CC=NC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
with shaking to 170° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bomb was sealed
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
1075 psi (at 170° C.)
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
The contents are poured out
|
Type
|
TEMPERATURE
|
Details
|
heated to 70° C.
|
Type
|
FILTRATION
|
Details
|
suction filtered carefully
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CUSTOM
|
Details
|
The filtrate was topped off on a rotary evaporator to a constant weight (42.65 grams)
|
Type
|
CUSTOM
|
Details
|
The sticky crude azacyclonol was removed
|
Type
|
CUSTOM
|
Details
|
recrystallized from 200 ml heptane and 165 ml xylene
|
Type
|
TEMPERATURE
|
Details
|
After chilling
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
CUSTOM
|
Details
|
over drying (2 hours, 100° C., 15 mm) a yield of 37.84 grams
|
Duration
|
2 h
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC(=CC1)C(C=2C=CC=CC2)(C3CCNCC3)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |